CXCR2 Antagonist Potency: Target Compound vs. Danirixin vs. SB-225002 in Recombinant Human Receptor Assays
The target compound exhibits CXCR2 antagonist activity with an IC50 of approximately 30,000 nM in a recombinant human CXCR2 [35S]GTPγS binding assay, which is approximately 2,400-fold and 1,364-fold weaker than the clinically evaluated danirixin (IC50 12.5 nM) and the widely used probe SB-225002 (IC50 22 nM) respectively [1]. This substantial potency gap defines the target compound as a low-affinity chemotype suitable only for specific applications such as scaffold hopping or selectivity engineering, not for direct functional antagonism studies.
| Evidence Dimension | CXCR2 Antagonist IC50 (nM) |
|---|---|
| Target Compound Data | 30,000 nM |
| Comparator Or Baseline | Danirixin: 12.5 nM; SB-225002: 22 nM |
| Quantified Difference | ~2,400-fold vs. Danirixin; ~1,364-fold vs. SB-225002 |
| Conditions | Human recombinant CXCR2 expressed in CHO cells; inhibition of IL-8-induced [35S]GTPγS binding (SPA) |
Why This Matters
The >1,000-fold lower potency eliminates the target compound as a direct functional antagonist but positions it as a selectivity starting point or a negative control, directly impacting procurement for primary screening campaigns.
- [1] BindingDB. BDBM50495168 (CHEMBL3104902). Affinity Data: IC50 30,000 nM at human recombinant CXCR2. View Source
